AChE-IN-59
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Overview
Description
AChE-IN-59 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has shown potential in the treatment of Alzheimer’s disease by preventing the aggregation of amyloid-beta peptides and protecting nerve cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-59 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly used in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
AChE-IN-59 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
AChE-IN-59 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening tools for acetylcholinesterase inhibitors
Mechanism of Action
AChE-IN-59 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound also interacts with other molecular targets and pathways involved in neuroprotection and anti-aggregation of amyloid-beta peptides .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.
Uniqueness of AChE-IN-59
This compound is unique due to its high selectivity for acetylcholinesterase and its ability to penetrate the blood-brain barrier effectively. This makes it a promising candidate for the treatment of neurodegenerative disorders, particularly Alzheimer’s disease .
Properties
Molecular Formula |
C25H28N2O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-N-(7-methoxy-2-oxochromen-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N2O6/c1-30-19-5-4-18-12-22(25(29)33-23(18)14-19)26-24(28)17-6-8-27(9-7-17)15-16-10-20(31-2)13-21(11-16)32-3/h4-5,10-14,17H,6-9,15H2,1-3H3,(H,26,28) |
InChI Key |
INSMYWZGUGANRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3CCN(CC3)CC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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